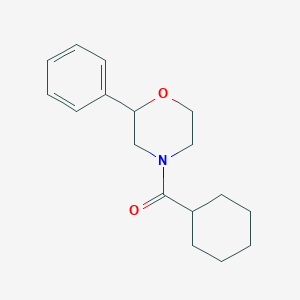
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a complex organic compound characterized by its thiophene ring structure, which is substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound can be utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism by which N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.
Comparación Con Compuestos Similares
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:
2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound shares a similar thiophene core but lacks the trimethyl groups.
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of the amide group.
Propiedades
IUPAC Name |
N,4,5-trimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUVIDDNQDTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)


![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
